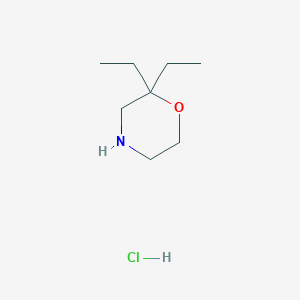

2,2-Diethylmorpholine hydrochloride

Description

Properties

Molecular Formula |

C8H18ClNO |

|---|---|

Molecular Weight |

179.69 g/mol |

IUPAC Name |

2,2-diethylmorpholine;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c1-3-8(4-2)7-9-5-6-10-8;/h9H,3-7H2,1-2H3;1H |

InChI Key |

DYLOBXOFEGLGIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNCCO1)CC.Cl |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Amino Aldehyde Condensation and Reduction

A patented method for preparing morpholine hydrochlorides involves several key steps:

- Condensation Reaction: An amine (e.g., thanomin) reacts with an aldehyde (e.g., phenyl aldehyde) in a molar ratio ranging from 3:1 to 1:50 to form an intermediate compound.

- Reduction: The intermediate undergoes reduction using agents such as sodium cyanoborohydride, palladium on carbon with hydrogen, or Raney nickel.

- Acylation: The reduced compound reacts with a halogenated acylating agent (e.g., bromopropionyl bromide).

- Cyclization: Under alkaline conditions, the compound cyclizes to form the morpholine ring.

- Final Reduction and Acidification: The product is further reduced and acidified to yield the morpholine hydrochloride salt.

This method is adaptable to various morpholine derivatives and can be optimized for 2,2-Diethylmorpholine hydrochloride by selecting appropriate starting materials and reaction conditions.

Cyclization of Amino Alcohols under Acidic Conditions

Another approach involves cyclizing amino alcohols such as diisopropanolamine with concentrated sulfuric acid at elevated temperatures (150–190 °C). Key parameters include:

- Maintaining an amine to acid molar ratio between 1:1 and 1:3.

- Careful control of temperature to avoid decomposition (optimal around 170–184 °C).

- Post-reaction neutralization with sodium hydroxide (10–25%) to pH 12–14.

- Distillation under reduced pressure to separate by-products.

- Drying with concentrated sodium hydroxide solution (up to 50%).

This method yields morpholine derivatives with good selectivity and yield but requires precise temperature and pH control to minimize by-products and degradation.

Purification Techniques for Morpholine Derivatives

Purification is critical to obtain high-purity morpholine hydrochlorides suitable for pharmaceutical applications. A notable purification method for cis-2,6-dimethylmorpholine, a structurally related compound, includes:

- Reacting a mixture of isomers with a carboxylic acid in an ester solvent (such as methyl acetate or ethyl acetate).

- Crystallizing the corresponding morpholine carboxylate salt to enrich the desired isomer.

- Hydrolyzing the salt with an alkaline substance to regenerate the purified morpholine.

This method offers advantages such as low cost, environmental friendliness, and high purity, making it potentially applicable to 2,2-Diethylmorpholine hydrochloride purification.

Comparative Data Table: Key Parameters in Morpholine Derivative Preparation

| Step | Method 1: Amino Aldehyde Condensation | Method 2: Amino Alcohol Cyclization | Purification Method (Isomer Enrichment) |

|---|---|---|---|

| Starting Materials | Amine (thanomin), phenyl aldehyde | Diisopropanolamine, sulfuric acid | Mixture of isomers, carboxylic acid |

| Reaction Conditions | Room to moderate temperature, alkaline cyclization | 150–190 °C, acidic medium | Ester solvent, crystallization |

| Reducing Agents | Sodium cyanoborohydride, Pd/C, Raney Ni | Not applicable | Not applicable |

| pH Control | Alkaline during cyclization | Neutralized to pH 12–14 post-reaction | Alkaline hydrolysis |

| Yield | High (dependent on optimization) | >80% reported for related compounds | High purity after crystallization |

| Purity | High after acidification | Requires distillation and drying | >99% isomer purity achievable |

| Environmental Impact | Moderate, depends on reagents | Requires handling of concentrated acids | Green solvents used (esters) |

Research Findings and Practical Considerations

- The condensation-reduction-acylation-cyclization sequence provides a flexible platform for synthesizing substituted morpholine hydrochlorides, including 2,2-Diethylmorpholine hydrochloride, by selecting appropriate aldehydes and amines.

- High-temperature cyclization methods require careful temperature and acid concentration control to avoid decomposition and by-product formation, which can reduce yield and complicate purification.

- Isomeric purity is crucial in pharmaceutical contexts; therefore, purification methods involving selective crystallization of morpholine carboxylates in ester solvents followed by alkaline hydrolysis are effective for obtaining high-purity products.

- The choice of solvents and reagents impacts environmental and safety profiles; greener solvents like methyl or ethyl acetate are preferred in modern protocols.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethylmorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.

Major Products Formed:

Oxidation: N-oxides of 2,2-Diethylmorpholine.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2,2-Diethylmorpholine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Diethylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit key metabolic enzymes.

Comparison with Similar Compounds

Comparison with Similar Morpholine Hydrochloride Compounds

The following analysis compares key morpholine hydrochloride derivatives from the provided evidence, focusing on structural features, molecular properties, and safety data.

Structural and Molecular Properties

Substituent Effects on Properties

- Trifluoromethyl groups (e.g., in 2-Ethyl-2-(trifluoromethyl)morpholine HCl) increase molecular weight and likely enhance metabolic stability due to fluorine’s electronegativity .

- Imidazolyl groups (e.g., 2-(1H-Imidazol-2-yl)morpholine HCl) may confer affinity for biological targets like enzymes or receptors, common in antiviral or anticancer agents .

Research Findings and Gaps

- Pharmacological Potential: While Donepezil HCl (a non-morpholine acetylcholinesterase inhibitor) and Tapentadol HCl (an analgesic) are cited in the evidence , morpholine hydrochlorides in the data lack explicit therapeutic applications. This highlights a research gap in linking specific substituents to bioactivity.

- Analytical Challenges : Methods like RP-HPLC (used for Bamifylline HCl ) or spectrophotometry (for Triprolidine HCl ) could be adapted for quantifying morpholine derivatives, though validation is needed.

- Safety Data : Most morpholine hydrochlorides in the evidence lack comprehensive toxicological profiles, underscoring the need for studies akin to those for Dopamine HCl .

Biological Activity

2,2-Diethylmorpholine hydrochloride is a morpholine derivative that has garnered interest in various biological applications due to its unique chemical structure and potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2,2-Diethylmorpholine hydrochloride is characterized by the presence of two ethyl groups attached to the nitrogen atom of the morpholine ring. This modification influences its solubility and interaction with biological targets. The compound is typically represented by the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 172.68 g/mol

Research indicates that 2,2-diethylmorpholine hydrochloride may exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Studies have shown that morpholine derivatives can possess antimicrobial properties. For instance, compounds similar to 2,2-diethylmorpholine have demonstrated effectiveness against a range of bacterial strains, suggesting potential as a therapeutic agent in treating infections.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with α-glucosidase, an enzyme crucial for carbohydrate metabolism, potentially leading to applications in managing diabetes by regulating blood glucose levels.

- Cytotoxic Effects : Preliminary studies suggest that 2,2-diethylmorpholine hydrochloride may induce cytotoxicity in certain cancer cell lines. This effect could be attributed to its ability to interfere with cellular processes essential for tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits α-glucosidase | |

| Cytotoxicity | Induces cell death in cancer lines |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy explored the antibacterial effects of various morpholine derivatives, including 2,2-diethylmorpholine hydrochloride. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Diabetes Management : In vitro studies conducted on α-glucosidase inhibition revealed that 2,2-diethylmorpholine hydrochloride exhibited an IC value comparable to standard inhibitors like acarbose. This suggests its potential utility in controlling postprandial blood glucose levels.

- Cytotoxicity in Cancer Research : A recent investigation assessed the cytotoxic effects of various morpholine derivatives on human cancer cell lines. The findings indicated that 2,2-diethylmorpholine hydrochloride induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.